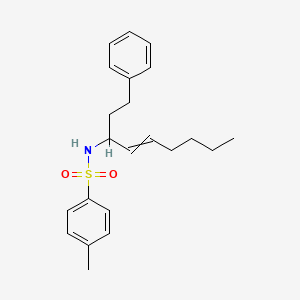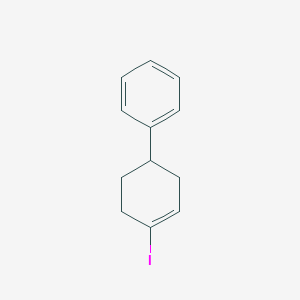![molecular formula C20H16N2O B12581644 1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol CAS No. 185555-01-5](/img/structure/B12581644.png)
1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol is a complex organic compound that features both imidazole and naphthol moieties The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the naphthol component is a naphthalene ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol typically involves the condensation of 2-naphthol with an imidazole derivative. One common method involves the reaction of 2-naphthol with 2-phenyl-1H-imidazole-1-methanol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthol moiety can be oxidized to form a quinone derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The aromatic rings in both the imidazole and naphthol moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the imidazole ring.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic rings.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or active sites in enzymes, while the naphthol moiety can participate in hydrogen bonding or π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazole: Lacks the naphthol moiety but shares the imidazole structure.
2-Naphthol: Contains the naphthol moiety but lacks the imidazole ring.
1-(2-Methyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol: Similar structure with a methyl group instead of a phenyl group on the imidazole ring.
Uniqueness
1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol is unique due to the combination of the imidazole and naphthol moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.
Properties
CAS No. |
185555-01-5 |
|---|---|
Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-[(2-phenylimidazol-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C20H16N2O/c23-19-11-10-15-6-4-5-9-17(15)18(19)14-22-13-12-21-20(22)16-7-2-1-3-8-16/h1-13,23H,14H2 |
InChI Key |
DEMDXIUOLJXTNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


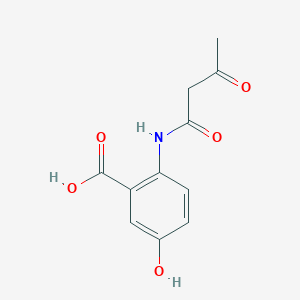
![Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate](/img/structure/B12581565.png)
![4'-Tetradecyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12581569.png)
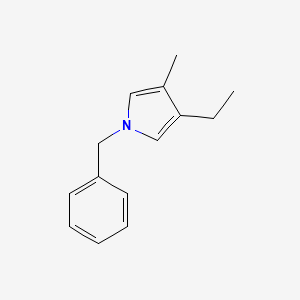
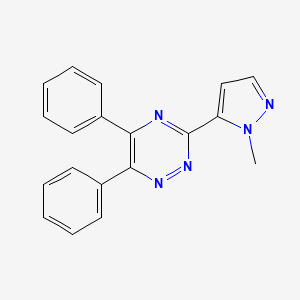
![4-[Bis(4-methylphenyl)phosphoryl]phenol](/img/structure/B12581597.png)
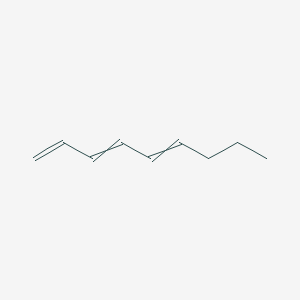
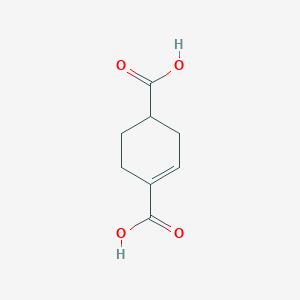
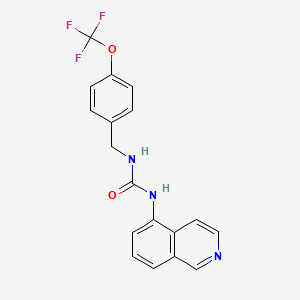
![5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine](/img/structure/B12581639.png)
![4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid](/img/structure/B12581641.png)
![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)
